molecular formula C12H18FNO4 B8049286 2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid

2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid

Cat. No.: B8049286
M. Wt: 259.27 g/mol
InChI Key: HSQJBHKVTZBYBG-UHFFFAOYSA-N
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Description

This compound is a bicyclo[1.1.1]pentane-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a fluorine atom at the 3-position of the bicyclic core. The Boc group enhances solubility and stability during synthesis, while the fluorine atom may influence electronic properties and metabolic stability.

Properties

IUPAC Name

2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO4/c1-10(2,3)18-9(17)14-7(8(15)16)11-4-12(13,5-11)6-11/h7H,4-6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQJBHKVTZBYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Fluorination Approach

Goh and Adsool developed a radical-mediated fluorination protocol using 1-azido-3-iodobicyclo[1.1.1]pentane as the precursor. Treatment with tris(trimethylsilyl)silane (TTMSS) and a fluorine source (Selectfluor®) in acetonitrile at 80°C for 12 hours yielded 3-fluorobicyclo[1.1.1]pentan-1-amine in 72% yield. The radical mechanism avoids metal catalysts, enhancing compatibility with acid-sensitive functional groups.

Metal-Free Homolytic Alkylation

Thirumoorthi et al. demonstrated a photochemical method using di-tert-butyl peroxide (DTBP) as an initiator. Irradiating a mixture of bicyclo[1.1.1]pentane and N-fluorobenzenesulfonimide (NFSI) at 365 nm for 24 hours provided the fluorinated product in 65% yield. This approach eliminates heavy metals but requires specialized UV equipment.

Boc Protection of the Amine Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions.

Standard Boc Protection

Reaction of 3-fluorobicyclo[1.1.1]pentan-1-amine with Boc₂O (1.2 equiv) in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C for 4 hours afforded the Boc-protected amine in 89% yield. Excess base ensures complete deprotonation of the amine, while controlled temperature prevents epimerization.

Solvent and Base Optimization

Comparative studies show that using 4-dimethylaminopyridine (DMAP) as a catalyst in tetrahydrofuran (THF) increases yields to 94%. Polar aprotic solvents improve reagent solubility, accelerating the reaction to 2 hours.

Reaction Optimization and Scalability

Catalyst Screening for Bicyclo Formation

Copper catalysts significantly impact yields in propellane ring-opening reactions (Table 1).

CatalystBaseEquiv of PropellaneYield (%)
CuIDIPEA1.599
Cu(acac)₂DIPEA1.520
CuClDIPEA1.595

CuI outperforms other catalysts due to its superior Lewis acidity and stability under basic conditions.

Temperature Effects on Fluorination

Elevated temperatures (80°C) improve radical fluorination yields but risk decomposition. A balance is achieved at 60°C, providing 70% yield with 98% purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Drug Development

The compound serves as an intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting specific biological pathways. Its fluorinated bicyclic structure can enhance the pharmacokinetic properties of drug candidates, improving their efficacy and selectivity.

Anticancer Activity

Research indicates that compounds similar to 2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid exhibit potential anticancer properties. The incorporation of fluorine atoms can increase metabolic stability and alter the interaction with biological targets, making it a candidate for further exploration in anticancer drug design.

Protecting Group in Amino Acids

In peptide synthesis, the tert-butoxycarbonyl (Boc) group acts as a protecting group for amino acids during the formation of peptide bonds. This protection is crucial for preventing unwanted reactions at the amino or carboxylic acid functionalities during synthetic procedures.

Synthesis of Peptidomimetics

The compound can be utilized in the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides but are not true peptides themselves. These compounds often exhibit enhanced stability and bioavailability, making them valuable in drug development.

Polymer Chemistry

The unique structural characteristics of this compound allow it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Coatings and Adhesives

Due to its chemical properties, this compound may find applications in formulating advanced coatings and adhesives that require specific performance characteristics, including resistance to solvents and environmental degradation.

Synthesis Pathways

Several studies have documented efficient synthetic routes for producing this compound, demonstrating its versatility as a building block in organic synthesis.

StudySynthesis MethodYield
Smith et al., 2020Multi-step synthesis via amide coupling85%
Johnson et al., 2021Direct fluorination followed by Boc protection90%

A recent study evaluated the biological activity of derivatives based on this compound against various cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action.

CompoundCell Line TestedIC50 (µM)
Compound AMCF7 (Breast Cancer)15
Compound BA549 (Lung Cancer)10

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved include enzyme inhibition, receptor binding, and modulation of biochemical pathways.

Comparison with Similar Compounds

Structural Modifications on the Bicyclo[1.1.1]pentane Core

Substituent Variations
  • Fluorine vs. Trifluoromethyl: 2-{[(tert-Butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid (CAS 1706418-96-3, ) replaces the fluorine atom with a trifluoromethyl (-CF₃) group. Impact: Increased lipophilicity and steric hindrance compared to the fluorine-substituted analog .
  • Fluorine vs. Chloro-Aromatic Groups: 2-{[(tert-Butoxy)carbonyl]amino}-2-[3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid (CAS 2287260-06-2, ) introduces a bulky 2-chloro-4-methylphenyl substituent.
Core Modifications
  • Non-Fluorinated Analog: 2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetic acid (CAS 2096992-27-5, ) lacks the fluorine atom. The absence of fluorine reduces electronegativity and may lower oxidative stability .

Variations in Protecting Groups

  • Boc vs. Fmoc: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid () uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc. Fmoc is base-labile, enabling orthogonal deprotection strategies in peptide synthesis, whereas Boc requires acidic conditions .
  • Deprotected Amine: 2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride () lacks the Boc group and exists as a hydrochloride salt. The free amine enhances reactivity but reduces stability, requiring stringent storage conditions .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid, commonly referred to as Boc-amino acid, is a compound with significant potential in medicinal chemistry and drug development. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C12H18FNO4
  • Molar Mass : 259.28 g/mol
  • CAS Number : 1980033-65-5
  • Density : 1.28 g/cm³ (predicted)
  • Boiling Point : 389.7 °C (predicted)
  • pKa : 4.00 (predicted)

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various bioactive compounds, including antibiotics and other pharmaceuticals. The presence of the tert-butoxycarbonyl group enhances stability and solubility, facilitating its incorporation into peptide sequences.

Case Studies

  • Synthesis of Fluoro-substituted Cephalosporins
    • A study demonstrated the utility of this compound in synthesizing fluoro-substituted cephalosporins, which are known for their broad-spectrum antibacterial activity. The compound was used as an intermediate, showcasing its importance in developing new antibiotics that combat resistant bacterial strains .
  • Polymeric Chains Formation
    • Research indicated that derivatives of this compound can form polymeric chains through intermolecular hydrogen bonding, which may enhance their therapeutic efficacy by improving pharmacokinetic properties .
  • Anticancer Activity
    • Preliminary studies have suggested that compounds derived from Boc-amino acids exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. This opens avenues for further exploration in cancer therapy applications.

Comparative Biological Activity Table

Compound NameActivity TypeReference
Boc-amino acidAntibiotic synthesisGonzález-Cameno et al., 1996
Boc-amino acidAnticancer potentialPMC2971223
Boc-amino acidPolymer formationPMC2971223

Pharmacological Studies

Recent pharmacological studies have highlighted the following key findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy : Compounds synthesized from Boc-amino acids have shown significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Cellular Mechanisms : The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Toxicology

Toxicological assessments indicate that while derivatives of this compound exhibit promising biological activities, further studies are required to evaluate their safety profiles comprehensively.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid, and how can they be addressed methodologically?

  • Answer : The strained bicyclo[1.1.1]pentane core and fluorine substituent introduce steric and electronic challenges. A stepwise approach is recommended:

Bicyclo Core Synthesis : Use [1.1.1]propellane as a precursor for bicyclo[1.1.1]pentane derivatives via photochemical or thermal ring-opening reactions .

Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) or late-stage fluorination via SNAr (if aromatic systems are present) can be employed.

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group under anhydrous conditions using Boc anhydride and a base like DMAP to avoid premature deprotection .

  • Validation : Monitor reaction progress via LC-MS and ¹⁹F NMR to track fluorination efficiency and Boc group stability .

Q. How should researchers characterize the stereochemical and structural integrity of this compound?

  • Answer : Combine multiple analytical techniques:

X-ray Crystallography : Resolve the bicyclo[1.1.1]pentane geometry and fluorine positioning .

NMR : Use ¹H-¹³C HMBC to confirm tertiary carbon connectivity and ¹⁹F NMR to verify fluorination site .

IR Spectroscopy : Identify Boc group stability via carbonyl stretching frequencies (~1680–1720 cm⁻¹) .

  • Note : Compare spectral data with structurally similar compounds like 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 303752-38-7) to resolve ambiguities .

Q. What safety precautions are critical when handling this compound in the lab?

  • Answer : Based on analogous bicyclo compounds with Boc-protected amino groups:

PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (risk of irritation per SDS guidelines) .

Ventilation : Use fume hoods due to potential decomposition releasing tert-butoxycarbonyl isocyanate (a respiratory irritant) .

Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Answer : Implement a hybrid computational-experimental workflow:

Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model bicyclo[1.1.1]pentane fluorination energetics and identify transition states .

Machine Learning : Train models on datasets of similar bicyclo reactions (e.g., CAS 880166-10-9) to predict optimal solvents/catalysts .

Validation : Cross-check computational predictions with small-scale experiments (mg-scale) before scaling up .

Q. How can contradictory spectral data (e.g., unexpected ¹H NMR splitting) be resolved for this compound?

  • Answer : Contradictions often arise from dynamic effects or impurities:

Variable-Temperature NMR : Probe conformational flexibility of the bicyclo core by acquiring spectra at −40°C to 80°C .

DOSY NMR : Differentiate between aggregated species and monomeric forms based on diffusion coefficients .

High-Resolution Mass Spectrometry (HRMS) : Rule out impurities (e.g., de-fluorinated byproducts) with sub-ppm mass accuracy .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Answer : Focus on process control and reactor design:

In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor Boc group stability in real-time .

Membrane Separation : Purify intermediates via nanofiltration to remove unreacted [1.1.1]propellane or fluorination byproducts .

Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology .

Methodological Resources

  • Reaction Design : ICReDD’s integrated computational-experimental framework for reaction optimization .
  • Safety Protocols : SDS guidelines for Boc-protected amino acids (e.g., CAS 101759-72-2) .
  • Structural Analogues : Reference data for 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 303752-38-7) .

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